molecular formula C10H12ClN B3285321 1-(2-Chlorobenzyl)cyclopropylamine CAS No. 801206-19-9

1-(2-Chlorobenzyl)cyclopropylamine

Cat. No. B3285321
CAS RN: 801206-19-9
M. Wt: 181.66 g/mol
InChI Key: BUVVLDWPDIYTTK-UHFFFAOYSA-N
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Description

“1-(2-Chlorobenzyl)cyclopropylamine” is a chemical compound with the linear formula C10H13N1Cl2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Cyclopropylamine can be synthesized with γ-butyrolactone and isopropanol by five steps of ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . Cyclization and hydrolysis are key steps in the process, and Phase Transfer Catalysis (PTC) is used in the two steps respectively .


Molecular Structure Analysis

The molecular weight of “this compound” is 204.10 . The SMILES string for this compound is NC1(CC1)C2=CC=CC=C2Cl. [H]Cl . The InChI is 1S/C9H10ClN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H and the InChI key is ZWSHFWNTCCKFHL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Kulinkovich-Szymoniak Reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents (substituted ethylmagnesium halides) with nitriles in the presence of a stoichiometric amount of titanium(IV) isopropoxide, and exposure to a Lewis acid in a subsequent step .

Safety and Hazards

The safety information for “1-(2-Chlorobenzyl)cyclopropylamine” includes the following hazard statements: H317 - H319 . This means it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . The precautionary statements include P261 - P280 - P280 - P333 + P313 - P337 + P313 - P362 + P364 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing contaminated clothing before reuse .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVVLDWPDIYTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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